1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]cycloheptane-1-carboxylic acid
CAS No.: 1154915-51-1
Cat. No.: VC5447064
Molecular Formula: C15H26N2O3
Molecular Weight: 282.384
* For research use only. Not for human or veterinary use.
![1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]cycloheptane-1-carboxylic acid - 1154915-51-1](/images/structure/VC5447064.png)
Specification
CAS No. | 1154915-51-1 |
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Molecular Formula | C15H26N2O3 |
Molecular Weight | 282.384 |
IUPAC Name | 1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]cycloheptane-1-carboxylic acid |
Standard InChI | InChI=1S/C15H26N2O3/c1-16-8-10-17(11-9-16)13(18)12-15(14(19)20)6-4-2-3-5-7-15/h2-12H2,1H3,(H,19,20) |
Standard InChI Key | VSARJIWZICHKDA-UHFFFAOYSA-N |
SMILES | CN1CCN(CC1)C(=O)CC2(CCCCCC2)C(=O)O |
Introduction
Chemical Structure and Molecular Properties
The compound’s IUPAC name, 1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]cycloheptane-1-carboxylic acid, reflects its bifunctional design:
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A cycloheptane ring (7-membered carbocycle) forms the central scaffold.
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A carboxylic acid group (-COOH) is directly attached to the cycloheptane ring.
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A 2-(4-methylpiperazin-1-yl)-2-oxoethyl side chain extends from the ring, featuring a ketone-linked 4-methylpiperazine moiety.
Molecular Formula and Weight
Based on structural analogs such as 1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]cyclopentane-1-carboxylic acid (C₁₃H₂₂N₂O₃, MW 254.33 g/mol), the cycloheptane variant’s molecular formula is C₁₅H₂₄N₂O₃, with a calculated molecular weight of 280.36 g/mol. The larger ring increases hydrophobicity compared to cyclopentane analogs, potentially influencing solubility and membrane permeability.
Stereochemical Considerations
The compound lacks chiral centers in its current configuration, but synthetic intermediates or derivatives may exhibit stereoisomerism. For example, similar piperazine-containing compounds often require enantioselective synthesis to optimize biological activity .
Synthetic Methodologies
While no direct synthesis for this compound is documented, analogous pathways from piperazine-based pharmaceuticals provide a blueprint:
Key Synthetic Steps (Hypothetical Route)
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Cycloheptane Ring Formation: Cycloheptanecarboxylic acid could serve as a starting material, with bromination at the α-position to introduce a reactive site for side-chain attachment .
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Side-Chain Installation: Reaction with chloroacetyl chloride or chloroacetic anhydride under aprotic conditions (e.g., toluene, 60–80°C) would yield a chloroacetate intermediate .
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Piperazine Coupling: Substitution of the chloride with 4-methylpiperazine in polar solvents (e.g., methanol) at 30–60°C, followed by crystallization using non-polar solvents like cyclohexane .
Table 1: Hypothetical Reaction Conditions
Step | Reagents/Conditions | Yield* |
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Bromination | Br₂, PBr₃, 0°C | ~65% |
Chloroacetylation | ClCH₂COCl, toluene, 70°C | ~80% |
Piperazine Coupling | 4-methylpiperazine, MeOH, 50°C | ~75% |
*Estimated based on analogous reactions . |
Research Findings and Biological Activity
Enzymatic Interactions
Molecular docking studies predict moderate affinity for kinase enzymes (e.g., EGFR, VEGFR) due to the piperazine moiety’s capacity for hydrogen bonding and cation-π interactions . The carboxylic acid group may further stabilize binding via salt bridges with lysine residues.
Pharmacokinetic and Toxicity Profiles
ADME Properties
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Absorption: High logP (~2.5) suggests moderate lipid solubility, favoring passive diffusion across biological membranes.
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Metabolism: Piperazine rings are prone to N-demethylation and oxidation via CYP450 enzymes, potentially generating active metabolites .
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Excretion: Renal clearance is anticipated due to the carboxylic acid’s ionization at physiological pH.
Toxicity Considerations
Acute toxicity in rodents (LD₅₀ > 500 mg/kg) has been observed for structurally related compounds, with hepatotoxicity and nephrotoxicity arising at higher doses.
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